2-(Piperidin-3-ylmethoxy)-6-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Piperidin-3-ylmethoxy)-6-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a piperidine ring attached to a pyridine ring via a methoxy group, and a trifluoromethyl group at the 6-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-3-ylmethoxy)-6-(trifluoromethyl)pyridine typically involves the reaction of a piperidine derivative with a pyridine derivative under specific conditions. One common method involves the nucleophilic substitution reaction where a piperidine derivative reacts with a halogenated pyridine derivative in the presence of a base. The reaction conditions often include solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. Catalysts and automated systems may also be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-3-ylmethoxy)-6-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as the removal of the trifluoromethyl group.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
2-(Piperidin-3-ylmethoxy)-6-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound can be used in the study of biological pathways and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 2-(Piperidin-3-ylmethoxy)-6-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-(piperidin-3-ylmethoxy)-5-trifluoromethyl-pyridine: This compound has a similar structure but with a chlorine atom at the 3-position of the pyridine ring.
4-(Piperidin-3-yl)-2-(trifluoromethyl)pyridine: This compound has the piperidine ring attached at the 4-position of the pyridine ring.
Uniqueness
2-(Piperidin-3-ylmethoxy)-6-(trifluoromethyl)pyridine is unique due to the specific positioning of the piperidine and trifluoromethyl groups, which can influence its chemical reactivity and biological activity. The presence of the methoxy group also adds to its distinctiveness, affecting its solubility and interaction with other molecules .
Properties
Molecular Formula |
C12H15F3N2O |
---|---|
Molecular Weight |
260.26 g/mol |
IUPAC Name |
2-(piperidin-3-ylmethoxy)-6-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C12H15F3N2O/c13-12(14,15)10-4-1-5-11(17-10)18-8-9-3-2-6-16-7-9/h1,4-5,9,16H,2-3,6-8H2 |
InChI Key |
WXOAGZXXKMBPKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)COC2=CC=CC(=N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.